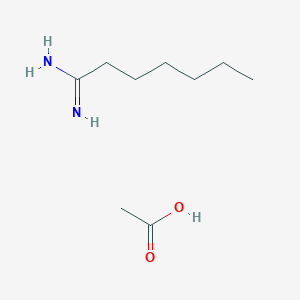
Heptanimidamide HOAc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanimidamide HOAc can be synthesized through various chemical reactions. One common method involves the reaction of heptanoic acid with ammonia or an amine to form the corresponding amide. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, this compound can be produced using large-scale reactors where heptanoic acid is reacted with ammonia or an amine in the presence of a catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the final product. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
Heptanimidamide HOAc undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form primary amines or other reduced products.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. These reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product. The reactions are often carried out in the presence of a catalyst or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Scientific Research Applications
Heptanimidamide HOAc has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of heptanimidamide HOAc involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Heptanimidamide HOAc can be compared with other similar compounds, such as:
Heptanamide: A related fatty amide with similar chemical properties but different applications.
Octanamide: Another fatty amide with a longer carbon chain, which may result in different physical and chemical properties.
Hexanamide: A fatty amide with a shorter carbon chain, which may affect its reactivity and applications.
This compound is unique due to its specific molecular structure and the resulting chemical properties, which make it suitable for various applications in research and industry.
Properties
Molecular Formula |
C9H20N2O2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
acetic acid;heptanimidamide |
InChI |
InChI=1S/C7H16N2.C2H4O2/c1-2-3-4-5-6-7(8)9;1-2(3)4/h2-6H2,1H3,(H3,8,9);1H3,(H,3,4) |
InChI Key |
IIDZXWQTPBOOPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=N)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















